molecular formula C5H14N2O B1260568 N-hydroxycadaverine

N-hydroxycadaverine

Cat. No.: B1260568
M. Wt: 118.18 g/mol
InChI Key: LXKZVBUBAAGCLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hydroxycadaverine is a key biochemical intermediate in the biosynthesis of hydroxamate siderophores, which are crucial for microbial iron acquisition and virulence . This compound is specifically N-hydroxylated by flavin-dependent monooxygenases (NMOs) such as DesB, which catalyzes the first committed step in the biosynthesis of the clinically significant siderophore desferrioxamine B, a drug used to treat iron overload disorders . Research into this compound and the enzymes that produce it, such as the promiscuous N-hydroxylating monooxygenase GorA, provides valuable insights for biocatalyst development and the enzymatic production of N-hydroxylated compounds for chemical biology . Beyond its natural role, this molecule serves as a vital building block for synthesizing diverse N-O functional group-containing molecules and is integral to studies exploring siderophore biosynthesis in pathogens, offering potential for novel antimicrobial strategies . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-aminopentyl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O/c6-4-2-1-3-5-7-8/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKZVBUBAAGCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CCNO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201307237
Record name N1-Hydroxy-1,5-pentanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201307237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929-24-8
Record name N1-Hydroxy-1,5-pentanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-Hydroxy-1,5-pentanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201307237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthetic Pathways and Precursors of N Hydroxycadaverine in Microbial Systems

From L-lysine to Cadaverine (B124047): The Decarboxylation Step

The initial step in the formation of N-hydroxycadaverine is the conversion of L-lysine to cadaverine (also known as 1,5-diaminopentane). asm.orgnih.gov This reaction is a classic decarboxylation, removing the carboxyl group from L-lysine.

The Role of Pyridoxal (B1214274) 5-Phosphate-Dependent Decarboxylases (e.g., DesA)

This critical decarboxylation is catalyzed by a specific group of enzymes known as L-lysine decarboxylases. researchgate.netplos.org A well-studied example is the enzyme DesA, found in various Streptomyces species. nih.govmdpi.com DesA belongs to the family of pyridoxal 5'-phosphate (PLP)-dependent enzymes. researchgate.netmdpi.com PLP acts as a crucial cofactor, essential for the catalytic activity of these decarboxylases. plos.orgnih.gov The enzyme encoded by the desA gene is responsible for converting L-lysine into cadaverine, which serves as the foundational building block for desferrioxamine siderophores. mdpi.comresearchgate.net Interestingly, while DesA from Streptomyces coelicolor was initially suspected to be a diaminobutyrate decarboxylase homolog, it has been shown to function as a novel L-lysine decarboxylase. nih.gov

The Final Step: Mono-N-hydroxylation to this compound

Following its synthesis, cadaverine undergoes a mono-N-hydroxylation reaction to yield the final product, this compound. asm.orgnih.gov This step introduces a hydroxyl group onto one of the terminal amino groups of the cadaverine molecule.

Catalysis by Flavin-Dependent Amine Monooxygenases (e.g., DesB)

The N-hydroxylation of cadaverine is carried out by a class of enzymes known as flavin-dependent amine monooxygenases. asm.orgnih.gov The enzyme DesB, encoded by the desB gene often found alongside desA, is a prime example of such a monooxygenase. asm.orgmdpi.com These enzymes utilize a flavin cofactor, typically flavin adenine (B156593) dinucleotide (FAD), to catalyze the hydroxylation reaction. asm.orgnih.gov DesB specifically acts on the primary amine of cadaverine, converting it to its N-hydroxy derivative. nih.govmdpi.com Studies on DesB from Streptomyces sviceus (SsDesB) have provided detailed insights into its structure and kinetic properties. nih.govplos.org

Microbial Producers of this compound

The biosynthetic pathway for this compound is notably widespread among various microbial genera, particularly within the actinomycetes.

The ability to synthesize this compound is prominently found in the genus Streptomyces. asm.orgnih.gov Species such as Streptomyces coelicolor, Streptomyces pilosus, and Streptomyces sviceus are well-documented producers of desferrioxamines, and consequently, they all possess the necessary enzymatic machinery (desA and desB) for this compound biosynthesis. asm.orgnih.govnih.gov The gene clusters responsible for desferrioxamine production, which include the genes for this compound synthesis, are highly conserved across many Streptomyces genomes. nih.govnih.gov Beyond Streptomyces, homologs of these biosynthetic genes have been identified in other bacteria as well, indicating a broader distribution of this important metabolic capability. nih.govnih.gov

EnzymeGeneFunctionCofactor(s)PrecursorProductMicrobial Source Example
L-lysine DecarboxylasedesADecarboxylationPyridoxal 5'-phosphate (PLP)L-lysineCadaverineStreptomyces coelicolor mdpi.comnih.gov
Amine MonooxygenasedesBN-hydroxylationFlavin adenine dinucleotide (FAD), NADPHCadaverineThis compoundStreptomyces sviceus nih.govplos.org

Enzymology and Mechanistic Investigations of N Hydroxycadaverine Interconversion

Lysine (B10760008) Decarboxylase (DesA) Specificity and Catalytic Mechanism

The initial step in the pathway leading to N-hydroxycadaverine is the decarboxylation of L-lysine to produce cadaverine (B124047) (1,5-diaminopentane). asm.orgtandfonline.com This reaction is catalyzed by the enzyme Lysine Decarboxylase (LDC), commonly designated as DesA in the context of desferrioxamine biosynthesis. asm.orgtandfonline.com DesA is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, meaning it requires PLP as a cofactor to perform its catalytic function. asm.orgoup.com The PLP cofactor forms a Schiff base with the α-amino group of the L-lysine substrate, which facilitates the cleavage of the carboxyl group, releasing carbon dioxide and forming cadaverine. wikipedia.org

Studies on LDCs from various actinobacteria, known producers of desferrioxamines, have provided insights into their specificity and catalytic properties. For instance, the enzyme GrDesA from Gordonia rubripertincta CWB2 displays high specificity for L-lysine, with a Km of 0.13 mM and a kcat of 1.2 s⁻¹. nih.gov In contrast, another LDC, PsDesA from Pimelobacter simplex, shows a more moderate preference for lysine over ornithine. nih.gov The activity of these enzymes is pH-dependent, with optimal activity typically observed in the neutral to slightly alkaline range (pH 7.5 to 8.5). nih.gov

The expression and activity of lysine decarboxylase are often regulated by environmental factors, most notably the concentration of iron. oup.com In Streptomyces pilosus, both the biosynthesis of desferrioxamine B and the activity of lysine decarboxylase are repressed by iron, indicating a feedback mechanism that controls siderophore production based on iron availability. oup.com This regulation ensures that the energy-intensive process of siderophore synthesis is only activated under iron-limiting conditions.

Cadaverine N-hydroxylase (DesB) Mechanistic Elucidation

Following the synthesis of cadaverine, the next committed step is its N-hydroxylation to form this compound. This reaction is catalyzed by Cadaverine N-hydroxylase (DesB), a flavin-dependent monooxygenase (FMO). plos.orgnih.gov DesB plays a pivotal role, as the introduction of the hydroxyl group to the terminal amine is fundamental to the iron-chelating capability of the final siderophore.

DesB enzymes, particularly from Streptomyces species, have been shown to possess a degree of substrate flexibility. The DesB from Streptomyces sviceus (SsDesB) effectively hydroxylates its native substrate, cadaverine. plos.orgnih.gov However, it also demonstrates activity towards other diamines and amino acids. plos.orgnih.gov

Detailed kinetic studies have shown that SsDesB can N-hydroxylate putrescine (a four-carbon diamine) and spermidine. plos.orgnih.gov It also shows some activity towards L-lysine itself, though it is less efficient. nih.gov The enzyme's promiscuity is not unlimited; it does not act on branched alkyl (di)amines or those with alkyl chains shorter than four methylene (B1212753) units, indicating that a linear aliphatic chain of a certain length is a key structural requirement for substrate recognition. nih.govosti.gov This substrate tolerance has been exploited in precursor-directed biosynthesis to generate novel desferrioxamine analogues. Other N-hydroxylating monooxygenases (NMOs) homologous to DesB, such as GorA from Gordonia rubripertincta, also exhibit broad specificity, with activity detected for putrescine, cadaverine, and 1,6-diaminohexane. researchgate.net

Table 1: Substrate Specificity of SsDesB

SubstrateRelative ActivityNotes
CadaverineHighNative substrate for this compound production. nih.gov
PutrescineActiveCan be N-hydroxylated by SsDesB. nih.gov
SpermidineActiveDemonstrates enzyme promiscuity. nih.gov
L-lysineLow ActivityShows some, but inefficient, hydroxylation. nih.gov
Branched DiaminesInactiveNot recognized as a substrate. nih.gov
Short-chain Diamines (<4 carbons)InactiveAlkyl chain length is critical for binding. nih.gov

DesB is a flavin-dependent monooxygenase that requires Flavin Adenine (B156593) Dinucleotide (FAD) as a prosthetic group and a reducing equivalent, typically NADPH, to function. plos.orgresearchgate.net The kinetic behavior of SsDesB has been thoroughly characterized using multiple assays, including NAD(P)H oxidation, oxygen consumption, and direct measurement of N-hydroxylated product formation. plos.org

The enzyme exhibits typical saturation kinetics but also shows substrate inhibition at high concentrations of both cadaverine and the NAD(P)H cofactor. plos.orgnih.gov Kinetic parameters determined for SsDesB with its native substrate cadaverine reveal an apparent KM of 19 ± 9 μM and an apparent kcat of 0.048 ± 0.004 s⁻¹ under saturating concentrations of FAD and NADPH. plos.orgnih.govosti.gov Interestingly, the rate of NADPH oxidation is significantly higher than the rate of product formation, indicating an uncoupling of the reaction where NADPH is consumed without leading to substrate hydroxylation. plos.orgnih.gov While NADPH is the preferred cofactor, some homologous enzymes can also utilize NADH, albeit with lower efficiency. researchgate.net

Table 2: Steady-State Kinetic Parameters for SsDesB

Substrate/CofactorAssay TypeApparent KM (μM)Apparent kcat (s⁻¹)
NADPHNADPH Oxidation-0.28 ± 0.01
NADPHO₂ Consumption-0.24 ± 0.01
NADPHProduct Formation33 ± 240.034 ± 0.008
CadaverineProduct Formation19 ± 90.048 ± 0.004
Data derived from studies on SsDesB from Streptomyces sviceus. plos.orgnih.govosti.gov

The three-dimensional structures of DesB and its homologs have provided significant insights into their function. The crystal structure of SsDesB was solved at high resolution, both as a holoenzyme with FAD and as a ternary complex with NADP⁺ bound. plos.orgnih.gov These structures reveal that SsDesB forms a tetramer in its crystalline state. plos.orgnih.govosti.gov Each individual protomer consists of two main domains: an FAD-binding domain and an NADPH-binding domain, a characteristic feature of Class B flavin-dependent monooxygenases. plos.orgplos.org

The catalytic cycle of DesB is consistent with that of other Class B FMOs. wikipedia.orgmdpi.comresearchgate.net The cycle begins with the reduction of the enzyme-bound FAD by NADPH to form FADH₂. wikipedia.org This reduced flavin then reacts with molecular oxygen to generate a key reactive intermediate, a C4a-hydroperoxyflavin (FAD-OOH). wikipedia.orgacs.org This potent oxidizing species is stabilized within the enzyme's active site, often by the continued presence of NADP⁺. wikipedia.orgresearchgate.net

In the final step, the C4a-hydroperoxyflavin intermediate transfers one of its oxygen atoms to the nucleophilic primary amine of the cadaverine substrate, resulting in the formation of this compound. acs.org The other oxygen atom is reduced to water, regenerating the oxidized FAD cofactor and completing the cycle. wikipedia.org Computational studies on homologous enzymes suggest that the hydroxylation reaction is initiated by the homolytic cleavage of the O-O bond in the C4a-hydroperoxyflavin intermediate. acs.org Analysis of the kinetics of SsDesB shows that the rates of NADPH oxidation and O₂ consumption are nearly tenfold higher than the rate of N-hydroxylation, which points to a significant "uncoupling" in the catalytic cycle where the reactive flavin intermediate decays by releasing hydrogen peroxide instead of hydroxylating the substrate. plos.orgplos.org

Structural Biology of DesB and Homologous N-hydroxylating Monooxygenases

N-acylation of this compound by Acyl Transferases (e.g., DesC, BibC)

After its formation, this compound undergoes N-acylation, a crucial modification that creates the functional hydroxamate group (-N(OH)C(=O)-) responsible for iron chelation. tandfonline.comnih.govnih.gov This reaction is catalyzed by N-acyl-CoA-dependent acyl transferases, with DesC being the key enzyme in the desferrioxamine pathway. tandfonline.comresearchgate.net

Research has definitively shown that DesC from Streptomyces coelicolor is responsible for acylating this compound. researchgate.net This enzyme exhibits notable substrate promiscuity with respect to the acyl-CoA donor. It can utilize both acetyl-CoA and succinyl-CoA to produce N-acetyl-N-hydroxycadaverine (HAC) and N-succinyl-N-hydroxycadaverine (HSC), respectively. researchgate.net This promiscuity is the basis for the structural diversity observed in desferrioxamine siderophores, such as desferrioxamine B, which is assembled from one unit of HAC and two units of HSC. asm.org DesC has also been shown to accept other acyl-CoAs, like myristoyl-CoA. researchgate.net

Other acyl transferases with similar functions have been identified in different biosynthetic pathways. BibC is involved in the biosynthesis of bisucaberin (B55069), where it catalyzes the cyclodimerization of N-hydroxy-N-succinylcadaverine. uct.ac.za In the biosynthesis of legonoxamines, the acyl transferase LgoC also displays considerable promiscuity in the acylation of this compound. researchgate.net This family of enzymes plays a critical role in generating the diverse building blocks required for the final assembly of complex siderophores by NRPS-independent siderophore (NIS) synthetase enzymes like DesD. nih.govresearchgate.net

Substrate Tolerance and Diversification of N-Acylated Derivatives (e.g., N-hydroxy-N-acetylcadaverine, N-hydroxy-N-succinylcadaverine)

The structural diversity of siderophores derived from this compound is largely a product of the remarkable substrate tolerance of the enzymes involved in their biosynthesis. A pivotal enzyme in this process is DesC, an acyl-CoA-dependent acyltransferase from Streptomyces coelicolor. nih.govnih.gov This enzyme is responsible for the N-acylation of this compound, a critical step that forms the hydroxamate functional group essential for iron chelation. nih.govnih.gov

Research has demonstrated that DesC exhibits considerable promiscuity, catalyzing the transfer of various acyl groups from their respective coenzyme A (CoA) donors to the hydroxylamino group of this compound. nih.govroyalsocietypublishing.org This accounts for the array of desferrioxamines produced by S. coelicolor. nih.govnih.gov Specifically, DesC can utilize acetyl-CoA to produce N-hydroxy-N-acetylcadaverine (HAC) and succinyl-CoA to yield N-hydroxy-N-succinylcadaverine (HSC). nih.govnih.govbiorxiv.org These two molecules are the fundamental building blocks for the well-known siderophores desferrioxamine B and desferrioxamine E, respectively. nih.govroyalsocietypublishing.org

Furthermore, the substrate scope of DesC is not limited to short-chain acyl-CoAs. It has been shown to effectively use myristoyl-CoA, a long-chain fatty acyl-CoA, to generate N-hydroxy-N-myristoylcadaverine. nih.govnih.gov This capability explains the production of amphiphilic desferrioxamines by some Streptomyces species. nih.govroyalsocietypublishing.org The ability of a single enzyme to produce a variety of N-acylated this compound derivatives is a key strategy for chemical diversification in these biosynthetic pathways. nih.govroyalsocietypublishing.org While DesC can produce HAC, studies suggest it has a strong preference for succinyl-CoA, and other enzymes like DesG and DesH are crucial for producing sufficient HAC for desferrioxamine B biosynthesis in vivo. plos.org

This enzymatic flexibility is not unique to DesC. Other acyltransferases, such as NcdE-ATx from the nocardichelin pathway, also display promiscuity with respect to their acyl-CoA substrates, accepting acetyl-CoA, butyryl-CoA, and others, although they may show a strong preference for their native substrate. acs.org

Table 1: Substrate Tolerance of Acyltransferases in this compound Acylation

Enzyme Organism Acyl-CoA Substrates Products Reference
DesC Streptomyces coelicolor Acetyl-CoA, Succinyl-CoA, Myristoyl-CoA N-hydroxy-N-acetylcadaverine (HAC), N-hydroxy-N-succinylcadaverine (HSC), N-hydroxy-N-myristoylcadaverine nih.gov, nih.gov
NcdE-ATx Nocardia carnea Succinyl-CoA (native), Acetyl-CoA, Butyryl-CoA, Crotonoyl-CoA, Octanoyl-CoA HSC (major), HAC, and other N-hydroxy-N-acylcadaverines acs.org

Enzymatic Mechanisms of Hydroxamate Formation

The formation of the hydroxamate group, a key functional moiety in many siderophores, is a multi-step enzymatic process. In the context of desferrioxamine biosynthesis, this process begins with the conversion of L-lysine to this compound. This involves a decarboxylation step catalyzed by DesA, followed by an FAD-dependent N-hydroxylation of cadaverine by DesB. biorxiv.orgroyalsocietypublishing.org

The final and crucial step in hydroxamate formation is the N-acylation of this compound. This reaction is catalyzed by acyltransferases, such as DesC, which transfer an acyl group from an activated donor, typically an acyl-coenzyme A, to the nitrogen of this compound. nih.govnih.gov This creates the characteristic N-acyl-N-hydroxyalkylamide (hydroxamate) bond. nih.gov

The general mechanism for this enzymatic acylation involves the binding of both this compound and the specific acyl-CoA to the active site of the enzyme. acs.org The enzyme then facilitates the nucleophilic attack of the hydroxylamino group of this compound on the carbonyl carbon of the acyl-CoA, leading to the formation of the N-acylated product and the release of coenzyme A. nih.govnih.gov This process is central to the biosynthesis of a wide range of hydroxamate-containing natural products. nih.govresearchgate.net

Oligomerization and Cyclization of N-acylated this compound Units by Siderophore Synthetases (e.g., DesD)

Following their formation, the N-acylated this compound monomers are assembled into linear and cyclic oligomers by a class of enzymes known as NRPS-independent siderophore (NIS) synthetases. acs.orgnih.govuni-konstanz.de DesD from the desferrioxamine pathway is a canonical example of this enzyme family. acs.orgiucr.orgnih.gov It iteratively catalyzes the condensation of three units of N-hydroxy-N-succinylcadaverine (HSC) to ultimately form the cyclic siderophore desferrioxamine E. iucr.orgnih.govnih.gov

ATP-Dependent Condensation Reactions and Substrate Activation

The condensation reactions catalyzed by DesD are dependent on adenosine (B11128) triphosphate (ATP). acs.orgnih.govnih.govnih.gov The mechanism is a two-step process analogous to that employed by adenylation domains of nonribosomal peptide synthetases (NRPSs). tandfonline.comnih.gov First, DesD activates the carboxyl group of an HSC monomer by reacting it with ATP. This reaction forms a high-energy acyl-adenylate intermediate (HSC-AMP) and releases pyrophosphate (PPi). nih.govtandfonline.comnih.gov

This substrate activation is essential for the subsequent amide bond formation. The free amine group of a second N-acylated this compound unit then acts as a nucleophile, attacking the activated carbonyl carbon of the HSC-AMP intermediate. tandfonline.comrsc.org This results in the formation of a peptide-like bond, the release of adenosine monophosphate (AMP), and the creation of a linear dimer. tandfonline.com DesD catalyzes this process iteratively, first creating a linear dimer of HSC, then a linear trimer (desferrioxamine G), before the final cyclization step. iucr.orgtandfonline.com Each condensation step requires one equivalent of ATP, highlighting the energy-dependent nature of this assembly process. iucr.org Recent studies have established that DesD catalyzes the N-to-C condensation of HSC units, a key finding for understanding the biosynthetic paradigm of desferrioxamines. acs.orgnih.gov

Table 2: Kinetic Parameters for DesD Orthologs

DesD Ortholog Source Vmax (µM·min⁻¹) Reference
Streptomyces sp. 0.9 - 2.5 nih.gov

Structural and Mechanistic Insights into Product Assembly and Macrocyclization

Structural and mechanistic studies of DesD have provided significant insights into how it controls the iterative assembly and cyclization of its products. It is understood that DesD possesses two adjacent binding sites with differing substrate selectivities, which are crucial for directing the oligomerization and subsequent macrocyclization events. nih.govuni-konstanz.de

The enzyme's iterative nature allows it to catalyze three separate bond formations to assemble the final trimeric product. iucr.org The process begins with the condensation of two HSC molecules to form a dimer, which is then elongated by the addition of a third HSC unit to form the linear trimer, desferrioxamine G. iucr.org The final step is an intramolecular macrocyclization of the linear trimer to yield the cyclic siderophore, desferrioxamine E. iucr.org

Kinetic studies have suggested a mechanism of negative cooperativity between the catalytic sites, which would favor the filling of one site at a time. iucr.org The enzyme's affinity for the growing substrate changes at each step, an "affinity-directed mechanism" that guides the iterative process. nih.govuni-konstanz.de This model is supported by experiments using synthetic substrate analogs, which could switch the enzyme's product outcome from trimers to dimers by inverting the native substrate affinities for the binding sites. nih.govuni-konstanz.de

Crystal structures of DesD, including in complex with ATP and an acyl-adenylate mimic (HSC-AMS), have revealed the structural basis for substrate recognition and activation. nih.govnih.gov These structures show how the enzyme positions the HSC substrate and ATP for the adenylation reaction and how specific residues, such as an arginine in the ATP-binding loop, may stabilize the adenylated intermediate for the subsequent condensation reaction. nih.gov The binding of the acyl-adenylate mimic was shown to inhibit the final macrocyclization step, leading to the accumulation of the linear trimer, providing further evidence for the proposed mechanism. nih.gov

Genetic Regulatory Networks Governing N Hydroxycadaverine Biosynthesis

Identification and Characterization of Biosynthetic Gene Clusters (BGCs) Related to N-hydroxycadaverine

The biosynthesis of this compound is initiated from the amino acid L-lysine and is typically encoded by a set of genes located together in a BGC. tandfonline.comnih.gov These clusters contain the core enzymatic machinery required for the conversion of lysine (B10760008) to this compound and its subsequent modification and incorporation into siderophores.

A canonical example is the desferrioxamine BGC found in many Streptomyces species. nih.gov This cluster characteristically includes four core genes: desA, desB, desC, and desD. nih.gov The process begins with the desA gene product, a lysine decarboxylase, which converts L-lysine into cadaverine (B124047). nih.govasm.org Subsequently, the FAD-dependent amine monooxygenase encoded by desB catalyzes the N-hydroxylation of cadaverine to yield this compound. asm.orgresearchgate.net The desC gene encodes an acyl-CoA-dependent acyltransferase responsible for attaching an acyl group (like succinyl or acetyl) to this compound. nih.govresearchgate.net Finally, the desD product, an NRPS-independent siderophore (NIS) synthetase, assembles these acylated units into the final siderophore structure. nih.govresearchgate.net

In addition to these core biosynthetic genes, the clusters often contain genes involved in the transport and utilization of the resulting siderophore-iron complex, such as desE and desF, which encode a lipoprotein receptor and a reductase, respectively. nih.gov

Similar BGCs have been identified in other bacteria. For instance, a BGC in Nocardia carnea responsible for producing nocardichelin, a hybrid NRPS-NIS siderophore, also contains a gene, ncdJ, predicted to encode the FAD-dependent hydroxylation of cadaverine to form this compound. acs.org The organization and content of these BGCs can vary between species, leading to the production of a diverse array of siderophores based on the this compound scaffold.

Table 1: Key Genes in this compound and Desferrioxamine Biosynthesis

GeneEnzyme/ProteinFunctionOrganism Example(s)
desALysine DecarboxylaseConverts L-lysine to cadaverine. nih.govasm.orgStreptomyces coelicolor, S. sviceus nih.gov
desBCadaverine N-hydroxylaseCatalyzes the N-hydroxylation of cadaverine to this compound. asm.orgresearchgate.netStreptomyces coelicolor, S. sviceus nih.gov
ncdJFAD-dependent hydroxylasePredicted to hydroxylate cadaverine to this compound. acs.orgNocardia carnea acs.org
desCAcyltransferaseAcylates this compound with succinyl-CoA or other acyl groups. nih.govresearchgate.netStreptomyces coelicolor nih.gov
desDNIS SynthetaseAssembles acylated this compound units into desferrioxamines. nih.govresearchgate.netStreptomyces coelicolor, S. sviceus nih.gov
desELipoprotein ReceptorInvolved in the uptake of ferrioxamines. nih.govStreptomyces spp. nih.gov
desFFerrioxamine ReductaseRemoves iron from hydroxamate siderophore complexes. asm.orgStreptomyces spp. asm.org

Transcriptional Regulation of Pathway Genes

The expression of the genes within this compound-related BGCs is not constitutive but is instead tightly regulated at the transcriptional level. This control is crucial for the cell to respond efficiently to changes in the external environment, particularly iron concentration.

The primary regulatory signal governing the biosynthesis of this compound and the siderophores derived from it is the intracellular concentration of iron. nih.gov In many bacteria, this regulation is mediated by a family of transcriptional repressors known as Diphtheria toxin repressor (DtxR)-like proteins. These proteins act as global regulators of iron homeostasis.

Under iron-replete conditions, these repressors bind Fe²⁺ as a cofactor, which enables them to bind to specific DNA sequences (operator sites) in the promoter regions of their target genes. This binding physically blocks the RNA polymerase from initiating transcription, thereby repressing the expression of the biosynthetic genes.

Conversely, when iron levels are low, the repressor protein exists in its apo-form (without bound iron) and cannot bind to the DNA operator sites. This de-repression allows for the transcription of the siderophore biosynthetic genes, leading to the production of this compound and the final siderophore to scavenge for iron. asm.org This on-off switch mechanism ensures that the bacterium only invests energy in siderophore production when it is essential for survival.

In Streptomyces species, a key DtxR-like regulator involved in controlling siderophore biosynthesis is DmdR1 (Desferrioxamine-mediated iron transport regulator). nih.gov DmdR1 acts as a master regulator of iron homeostasis, and its binding sites have been identified in the promoter regions of the desferrioxamine and coelichelin (B1225944) BGCs. nih.gov

Bioinformatic analyses combined with gene expression data have shown a strong anti-correlation between the expression of dmdR1 and its target genes. nih.govplos.org When dmdR1 is highly expressed, the genes for siderophore biosynthesis are repressed, and vice versa. This inverse relationship highlights the role of DmdR1 as a transcriptional repressor. nih.gov

Recent studies have expanded the known regulon of DmdR1, identifying novel operons that are also under its control. nih.gov For example, the identification of the desJGH operon in Streptomyces coelicolor was achieved by analyzing genes predicted to be controlled by DmdR1. nih.gov This operon was subsequently shown to be crucial for balancing the precursors for different types of desferrioxamines. nih.govfigshare.com The regulatory network of DmdR1 is itself subject to higher levels of control; for instance, its expression can be influenced by other regulators like the N-acetylglucosamine-responsive regulator DasR. nih.govplos.org

Iron-Dependent Regulation of Siderophore Biosynthesis

Comparative Genomics of this compound-Associated Gene Clusters

The desferrioxamine BGC, first identified in S. coelicolor, has since been found in most sequenced Streptomyces genomes, as well as in other genera like Salinispora and even the plant pathogen Erwinia amylovora. nih.gov This widespread distribution suggests that the capacity to produce these siderophores is a common trait among these organisms, likely providing a competitive advantage in iron-limited environments.

Studies comparing closely related Streptomyces strains have shown that while they share a core set of BGCs, there is also significant diversity in their "specialized" metabolite gene clusters. mdpi.com The number of shared gene clusters tends to be higher between more closely related strains. mdpi.com For example, analysis of different Streptomyces species shows that while the core desABCD genes are often present, the surrounding genes and even other BGCs can differ significantly, leading to a unique metabolic profile for each strain. mdpi.com

Furthermore, comparative analyses have revealed novel genetic arrangements and functions. In Streptomyces ambofaciens, the des and cch BGCs show strong conservation with those in S. coelicolor. asm.org However, research has also uncovered unprecedented crosstalk between separate NIS pathways in S. ambofaciens, leading to the production of novel desferrioxamine derivatives. asm.org Pangenome analysis, which considers the entire gene repertoire of a species, indicates an "open" pangenome for genera like Streptomyces and Bradyrhizobium, meaning that new genes and BGCs are frequently discovered as more genomes are sequenced. mdpi.comnih.gov This highlights the dynamic nature of bacterial genomes and their capacity to acquire and modify biosynthetic pathways, including those for this compound and related siderophores.

Biological and Ecological Roles of N Hydroxycadaverine Derived Siderophores

N-hydroxycadaverine as a Foundational Building Block for Hydroxamate Siderophore Classes

This compound serves as a fundamental building block for several classes of hydroxamate siderophores, most notably the desferrioxamines. The biosynthesis of these siderophores begins with the amino acid L-lysine, which undergoes a series of enzymatic transformations. asm.orgtandfonline.com First, the enzyme DesA, a pyridoxal (B1214274) 5-phosphate-dependent decarboxylase, removes a carboxyl group from L-lysine to produce cadaverine (B124047) (1,5-diaminopentane). asm.org Following this, a mono-N-hydroxylation step is carried out by DesB, a FAD-dependent amine monooxygenase, which converts cadaverine into this compound. asm.org This N-hydroxylated intermediate is the core component that will be further modified to create the final siderophore structure. asm.orgnih.gov

The desferrioxamines are a prominent family of hydroxamate siderophores assembled from this compound. tandfonline.comnih.gov These can be linear or cyclic molecules. tandfonline.com For instance, desferrioxamine B is a linear tris-hydroxamate composed of two units of N-succinyl-N-hydroxycadaverine and one unit of N-acetyl-N-hydroxycadaverine. tandfonline.comnih.gov Desferrioxamine E is a cyclic trimer formed from three units of N-succinyl-N-hydroxycadaverine. tandfonline.comnih.gov Other siderophores, such as bisucaberin (B55069) and avaroferrin, also incorporate this compound or its derivatives in their structures. mdpi.com

The biosynthesis of these siderophores is often carried out by NRPS-independent siderophore (NIS) synthetases. asm.orgnsf.gov In the case of desferrioxamines in Streptomyces coelicolor, the enzyme DesD, an NIS synthetase, catalyzes the condensation of N-acylated derivatives of this compound to form the final siderophore. nih.gov

Table 1: Key Enzymes in the Initial Biosynthesis of this compound

EnzymeFunctionPrecursorProduct
DesA (Lysine Decarboxylase)DecarboxylationL-lysineCadaverine
DesB (Amine Monooxygenase)Mono-N-hydroxylationCadaverineThis compound

Mechanisms of Siderophore Structural Diversification through this compound Modifications

The structural diversity of siderophores derived from this compound arises from various enzymatic modifications of this core building block. A key step in this diversification is the N-acylation of this compound, catalyzed by acyl-CoA-dependent acyltransferases like DesC. asm.orgnih.gov This enzyme can utilize different acyl-CoA donors, leading to a variety of N-acylated this compound derivatives. For example, DesC can use succinyl-CoA to produce N-hydroxy-N-succinylcadaverine (HSC) or acetyl-CoA to form N-hydroxy-N-acetylcadaverine (HAC). asm.orgnih.gov These different monomers are then assembled by the NIS synthetase DesD into various desferrioxamine structures. nih.gov

Further diversification can occur through the incorporation of different diamine backbones. While this compound is derived from lysine (B10760008), other diamines like putrescine (from ornithine) can also be used in siderophore biosynthesis, leading to structural analogs. asm.org Additionally, some bacteria have been found to produce novel desferrioxamine derivatives by incorporating different acyl groups, such as phenylacetyl moieties, a process potentially mediated by enzymes like DesG. nih.gov

In some cases, crosstalk between separate NIS pathways can lead to even greater structural complexity. For instance, in Streptomyces ambofaciens, the interplay between two distinct NIS pathways results in the production of novel acylated desferrioxamine congeners with additional hydroxamate functional groups. asm.org This highlights a sophisticated mechanism for generating structural diversity to potentially gain advantages in competitive environments. asm.org

Table 2: Examples of this compound-Derived Siderophores and their Building Blocks

SiderophoreBuilding BlocksStructure
Desferrioxamine B2x N-succinyl-N-hydroxycadaverine, 1x N-acetyl-N-hydroxycadaverineLinear
Desferrioxamine E3x N-succinyl-N-hydroxycadaverineCyclic
Desferrioxamine G3x N-succinyl-N-hydroxycadaverineLinear
NocardichelinN-hydroxy-N-succinylcadaverine, N-hydroxy-N-tetradecenoylcadaverine, N-salicyloxazolineHybrid

Interplay with Microbial Iron Acquisition and Nutrient Cycling

Siderophores derived from this compound are central to microbial iron acquisition, a critical process for survival in iron-limited environments. nih.govroyalsocietypublishing.org Iron is essential for numerous cellular functions, including DNA replication, respiration, and protection from oxidative stress. mdpi.com However, in aerobic environments, iron exists predominantly in its insoluble ferric (Fe³⁺) form, making it largely unavailable to microorganisms. nih.govroyalsocietypublishing.org

To overcome this limitation, bacteria synthesize and secrete siderophores, which are low-molecular-weight compounds with a high affinity for Fe³⁺. asm.orgmdpi.com These siderophores chelate iron in the extracellular environment, forming a ferric-siderophore complex. mdpi.com This complex is then recognized by specific receptors on the bacterial cell surface and transported into the cell, often via ATP-binding cassette (ABC) transport systems. nsf.govmdpi.com Once inside, the iron is released from the siderophore, typically through reduction to its more soluble ferrous (Fe²⁺) form or by degradation of the siderophore ligand. royalsocietypublishing.org

Ecological Significance in Microbial Communities and Environmental Interactions

The production of this compound-derived siderophores has profound ecological implications, shaping the structure and dynamics of microbial communities. mdpi.com In environments where iron is a limiting resource, the ability to produce efficient iron-scavenging siderophores provides a significant competitive advantage. asm.org These molecules are often considered "public goods" as they can be utilized by any organism possessing the appropriate uptake machinery, leading to complex social interactions within microbial populations. biorxiv.org

Siderophore production is not static; it can be influenced by interspecies interactions. For example, the presence of competing bacteria can stimulate the production and diversification of siderophores. asm.org In S. coelicolor, interactions with other actinomycetes were shown to trigger the synthesis of a variety of acyl-desferrioxamines, suggesting a strategy to outcompete rivals for iron. asm.org This chemical diversification may also serve to prevent "siderophore piracy," where non-producing organisms exploit the siderophores of others. biorxiv.org

Role in Mediating Interspecies Interactions and Competition

This compound-derived siderophores are key players in mediating interspecies interactions and competition for iron. asm.org The ability to produce a unique siderophore that cannot be utilized by competitors can be a powerful strategy to monopolize local iron resources. asm.org Conversely, the ability to utilize a wide range of siderophores produced by other species ("siderophore piracy") can be an effective survival strategy for organisms that produce few or no siderophores of their own. asm.org

Competition for iron can lead to an evolutionary arms race, driving the diversification of siderophore structures and their corresponding uptake systems. asm.org This is evident in the production of modified desferrioxamines by S. coelicolor when confronted with competing siderophores from other bacteria. asm.orgresearchgate.net The production of these more complex siderophores appears to be a direct response to the iron-scavenging activities of neighboring organisms. asm.org

Advanced Analytical Methodologies in N Hydroxycadaverine Research

Spectroscopic and Spectrometric Techniques for Detection and Characterization

Spectroscopic and spectrometric methods are fundamental in N-hydroxycadaverine research, enabling both qualitative and quantitative analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and LC/MS Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) coupled with Liquid Chromatography (LC/MS) is a powerful tool for the sensitive and specific detection of this compound and its metabolites. rsc.orgresearchgate.netcopernicus.org In typical applications, crude extracts or reaction mixtures are first subjected to chromatographic separation to resolve individual components before they are introduced into the mass spectrometer. endocrine-abstracts.org ESI is a soft ionization technique that allows for the analysis of thermally labile molecules like this compound with minimal fragmentation. wikipedia.org

Researchers have successfully used LC/MS to monitor the formation of this compound in enzymatic assays. nih.govacs.org For instance, in studies of the desferrioxamine B biosynthetic pathway, LC/MS analysis confirmed the N-hydroxylation of cadaverine (B124047) by the enzyme SsDesB. nih.gov To facilitate detection, this compound is often derivatized, for example with 9-fluorenylmethyl-chloroformate (Fmoc-Cl), which adds a chromophoric and ionizable group. nih.govacs.orgplos.org The Fmoc-derivatized this compound can then be detected by monitoring its specific mass-to-charge ratio (m/z). plos.orgresearchgate.net For example, the selected ion chromatogram for Fmoc-derivatized this compound often shows a peak at an m/z of 563.25. plos.orgresearchgate.net

The table below summarizes a typical LC/MS setup for the analysis of this compound.

ParameterDescription
Technique Liquid Chromatography/Mass Spectrometry (LC/MS)
Ionization Source Electrospray Ionization (ESI)
Derivatizing Agent 9-fluorenylmethyl-chloroformate (Fmoc-Cl)
Analyte Fmoc-derivatized this compound
Observed m/z 563.25
Application Detection and quantification of this compound in enzymatic assays.

UV-Vis Spectrophotometry in Enzyme Kinetic Assays

UV-Visible (UV-Vis) spectrophotometry is a widely used technique for studying the kinetics of enzymes, including those involved in this compound biosynthesis. ipinnovative.compatsnap.comjascoinc.com This method relies on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of an absorbing species. patsnap.com In the context of this compound research, UV-Vis spectrophotometry is often employed in coupled enzyme assays to indirectly monitor the activity of N-hydroxylating monooxygenases. nih.govplos.org

Many N-hydroxylating flavin-dependent monooxygenases utilize NAD(P)H as a cofactor. nih.gov The oxidation of NADPH to NADP+ is accompanied by a decrease in absorbance at 340 nm. nih.gov By monitoring this change in absorbance over time, the rate of the enzymatic reaction can be determined. ipinnovative.comtripod.com This allows for the calculation of key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction rate (Vmax), which provide insights into the enzyme's affinity for its substrate and its catalytic efficiency. patsnap.comjascoinc.com For example, steady-state kinetic parameters for enzymes like SsDesB have been determined using NADPH oxidation assays. nih.gov

The table below outlines the principle of using UV-Vis spectrophotometry in this compound-related enzyme assays.

ParameterValue/Description
Technique UV-Visible Spectrophotometry
Monitored Species NAD(P)H
Wavelength 340 nm
Principle Measures the decrease in absorbance as NAD(P)H is oxidized to NAD(P)+.
Application Determining enzyme kinetics (Km, Vmax) for N-hydroxylating monooxygenases.

Chromatographic Separation and Profiling of this compound and its Metabolites

Chromatographic techniques are indispensable for the separation and profiling of this compound and its downstream metabolites from complex biological matrices. endocrine-abstracts.orgludger.com

High-performance liquid chromatography (HPLC) is a cornerstone technique in this area. scielo.br When coupled with mass spectrometry (LC/MS), it allows for the comprehensive profiling of metabolites in a given sample. nih.govacs.org In studies of siderophore biosynthesis, LC/MS has been used to separate and identify not only this compound but also subsequent products in the pathway, such as N-hydroxy-N-succinylcadaverine. acs.org The choice of chromatographic column and mobile phase is critical for achieving optimal separation of these polar compounds. endocrine-abstracts.orgwustl.edu

Derivatization Strategies for Enhanced Analytical Detection (e.g., Fmoc-Cl)

To improve the detection and quantification of this compound by HPLC, derivatization strategies are commonly employed. conicet.gov.arscielo.br this compound itself lacks a strong chromophore, making its detection by UV-Vis detectors challenging. scielo.br Derivatization with a reagent that introduces a fluorescent or UV-absorbing moiety can significantly enhance analytical sensitivity. scielo.br

A widely used derivatizing agent is 9-fluorenylmethyl-chloroformate (Fmoc-Cl). sigmaaldrich.comikm.org.my Fmoc-Cl reacts with the primary and secondary amine groups of this compound to form a stable derivative that exhibits strong UV absorbance and can be readily detected. acs.orgplos.orgconicet.gov.ar This pre-column derivatization step is crucial for the sensitive analysis of this compound in enzymatic assays and for its profiling in biological extracts. nih.govacs.org The reaction conditions, such as pH and reagent concentration, must be optimized to ensure complete and reproducible derivatization. conicet.gov.arikm.org.my

The table below details the use of Fmoc-Cl in the analysis of this compound.

ParameterDescription
Derivatizing Agent 9-fluorenylmethyl-chloroformate (Fmoc-Cl)
Functional Group Targeted Primary and secondary amines
Purpose To introduce a UV-absorbing moiety for enhanced HPLC detection.
Benefit Increased sensitivity and specificity in the quantification of this compound.

Structural Elucidation of this compound-Containing Natural Products (e.g., MS/MS-based Molecular Networking)

Tandem mass spectrometry (MS/MS) plays a pivotal role in the structural elucidation of natural products derived from this compound, such as desferrioxamines. researchgate.netresearchgate.net A particularly powerful approach in this domain is MS/MS-based molecular networking. escholarship.orgnih.gov This technique organizes large MS/MS datasets into networks where nodes represent parent ions and edges represent spectral similarity. nih.gov Structurally related molecules with similar fragmentation patterns cluster together, which facilitates the identification of known compounds and the discovery of novel analogues. researchgate.netresearchgate.net

In the context of this compound-containing siderophores, molecular networking can be used to rapidly dereplicate known desferrioxamines and identify new variants from microbial extracts. researchgate.netresearchgate.net The fragmentation patterns in the MS/MS spectra provide key structural information. For instance, the neutral loss of a specific mass can indicate the presence of a particular building block, such as this compound or N-acetyl-N-hydroxycadaverine. researchgate.netresearchgate.net This approach has been successfully applied to identify novel desferrioxamines produced by Streptomyces species. researchgate.netresearchgate.net

Biophysical Characterization of this compound Biosynthetic Enzymes (e.g., X-ray Crystallography, Small-Angle X-ray Scattering)

Understanding the three-dimensional structure of the enzymes that synthesize this compound is crucial for elucidating their catalytic mechanisms and substrate specificity. nih.govacs.orgresearchgate.net X-ray crystallography is a primary technique for obtaining high-resolution atomic structures of these enzymes. berstructuralbioportal.org

Crystal structures have been solved for several N-hydroxylating monooxygenases involved in siderophore biosynthesis, such as SsDesB from Streptomyces sviceus and FbsI from Acinetobacter baumannii. nih.govresearchgate.net These structures have revealed a conserved protein fold characteristic of Class B flavin-dependent monooxygenases and have provided detailed views of the active site, including the binding of the FAD cofactor and substrate analogues. nih.govacs.orgresearchgate.net For example, the crystal structure of SsDesB in a complex with NADP+ was solved at a resolution of 2.37 Å, offering insights into the enzyme's active site environment. nih.gov

The table below summarizes the application of these biophysical techniques in the study of this compound biosynthetic enzymes.

TechniqueInformation ProvidedExample Enzyme
X-ray Crystallography High-resolution 3D atomic structure, active site architecture, cofactor and substrate binding.SsDesB, FbsI, NcdE-ATx
Small-Angle X-ray Scattering (SAXS) Overall shape, size, and oligomeric state of the enzyme in solution.FbsI

Bioinformatic and Computational Approaches in Gene Cluster Analysis and Pathway Prediction

The study of this compound, a key intermediate in the biosynthesis of hydroxamate siderophores like desferrioxamine, has been significantly advanced by the application of bioinformatic and computational methodologies. These tools enable researchers to mine genomic and metagenomic data, identify the genetic blueprints for metabolic pathways, and predict the functions of the enzymes involved. This approach accelerates the discovery and characterization of natural product biosynthesis far beyond what is possible with traditional laboratory methods alone. nih.govnih.gov

Genome mining has revealed that the genes responsible for producing specialized metabolites are typically organized into biosynthetic gene clusters (BGCs). nih.govnih.gov These clusters are discrete regions on a chromosome containing all the necessary genes for the synthesis, regulation, and transport of a specific compound. nih.gov For this compound, which is a precursor in siderophore production, computational tools are essential for locating and analyzing the BGCs responsible for its creation. smujo.idfrontiersin.org

Several powerful bioinformatic platforms are routinely used to analyze microbial genomes for BGCs. These tools use algorithms to detect characteristic combinations of genes and protein domains associated with secondary metabolite production. smujo.idnih.gov

Key Bioinformatic Tools in Siderophore Research

Tool NamePrimary FunctionRelevance to this compound Research
antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) Identifies and annotates BGCs for a wide range of secondary metabolites in bacteria and fungi. smujo.idnih.govPredicts siderophore BGCs, including those containing the necessary enzymes for this compound synthesis, such as lysine (B10760008) decarboxylases and monooxygenases. nih.govsmujo.id
FeGenie Identifies iron-related genes and gene neighborhoods in genomes and metagenomes. frontiersin.orgSpecifically targets and annotates genes involved in iron acquisition, including siderophore synthesis (both NRPS and NIS pathways), transport, and regulation. frontiersin.org
BLASTp (Basic Local Alignment Search Tool for proteins) Finds regions of similarity between protein sequences.Used to functionally annotate genes within a predicted BGC by comparing their amino acid sequences to databases of characterized proteins, such as known lysine decarboxylases or N-hydroxylases. nih.gov
BiG-SCAPE (Biosynthetic Gene Similarity Clustering and Prospecting Engine) Creates sequence similarity networks to group related BGCs into Gene Cluster Families (GCFs). nih.govAllows for large-scale comparative analysis, helping to identify novel or variant desferrioxamine-like clusters that utilize this compound across many different species. nih.gov

Detailed Research Findings

The biosynthesis of this compound is a critical step in the NRPS-independent siderophore (NIS) pathway that produces desferrioxamines. nih.govfrontiersin.orgmdpi.com Computational analysis of bacterial genomes, particularly from the genus Streptomyces, has been instrumental in elucidating this pathway. mdpi.comfrontiersin.orgnih.gov

The process begins with the identification of a desferrioxamine-like BGC using a tool like antiSMASH. nih.govsmujo.idmdpi.com A typical desferrioxamine BGC contains a core set of four genes, often designated desA, desB, desC, and desD. nih.govplos.org

Prediction of the First Step: Cadaverine Formation: Bioinformatic analysis identifies the desA gene by sequence homology to known lysine decarboxylases. mdpi.comfrontiersin.org This enzyme is predicted to catalyze the decarboxylation of L-lysine to produce cadaverine. mdpi.comnih.gov

Prediction of the Second Step: N-hydroxylation: The desB gene is annotated as a putative monooxygenase or N-hydroxylase. mdpi.comfrontiersin.org Its role is to oxidize cadaverine at one of the amino groups to form this compound. mdpi.comnih.gov This is the committed step in hydroxamate siderophore biosynthesis. nih.gov

Prediction of Subsequent Steps: The cluster also contains desC, an acyltransferase that adds a succinyl or acetyl group to this compound, and desD, an ATP-dependent NIS synthetase that catalyzes the final condensation and cyclization of these precursors to form the final siderophore. mdpi.comnih.govbiorxiv.org

In a study on Streptomyces atratus SCSIO ZH16, researchers used antiSMASH to survey the genome and identified a siderophore gene cluster with high similarity to the known desferrioxamine B BGC. frontiersin.org Subsequent BLAST analysis of the genes within this cluster confirmed their identity and proposed function in the nocardamine (B1208791) (desferrioxamine E) biosynthetic pathway, starting with the conversion of L-lysine to this compound. frontiersin.org Similarly, analysis of Streptomyces tricolor HM10 identified a gene cluster with genes homologous to desA and desB, responsible for producing this compound as an intermediate for desferrioxamine B/E. mdpi.com

More advanced computational strategies combine regulatory network analysis with gene expression data. nih.gov This approach was used to identify a novel operon, desJGH, in Streptomyces coelicolor that influences the biosynthesis of desferrioxamines. nih.gov The analysis predicted that DesH, an N-acyltransferase, works in concert with other enzymes to modulate the pool of this compound precursors, thereby affecting the ratio of different desferrioxamine types produced. nih.govbiorxiv.org

Predicted Gene Functions in this compound Related Pathways

Gene (Example)Encoded EnzymePredicted Function in PathwayHomology Basis
nocA / desA Lysine DecarboxylaseConverts L-lysine into cadaverine. frontiersin.orgnih.govSimilarity to pyridoxal-dependent decarboxylases. mdpi.comfrontiersin.org
nocB / desB Monooxygenase / N-hydroxylaseHydroxylates an amino group of cadaverine to form this compound. frontiersin.orgnih.govSimilarity to FAD-dependent monooxygenases. nih.govacs.org
nocC / desC N-acyltransferaseTransfers a succinyl group from succinyl-CoA to this compound. frontiersin.orgbiorxiv.orgSimilarity to N-acetyltransferases. frontiersin.org
nocD / desD IucA/IucC family siderophore biosynthesis proteinCatalyzes the condensation of N-hydroxy-N-succinylcadaverine units to form the final siderophore. mdpi.comfrontiersin.orgSimilarity to NIS synthetases. frontiersin.org
desH N-acyltransferaseCatalyzes the acetylation of this compound. nih.govIdentified through regulation-based genome mining and homology to acyltransferases. nih.govbiorxiv.org

These computational frameworks provide a powerful, high-throughput method for predicting the genetic basis of this compound biosynthesis. By integrating genome mining, sequence homology analysis, and network-based approaches, researchers can effectively prioritize BGCs for further experimental characterization, accelerating the discovery of novel natural products and their biosynthetic pathways. nih.govnih.gov

Future Perspectives and Emerging Avenues in N Hydroxycadaverine Research

Discovery and Elucidation of Novel N-hydroxycadaverine Biosynthetic Pathways

The biosynthesis of this compound is a critical step in the production of numerous hydroxamate siderophores, which are essential for iron acquisition in many bacteria. tandfonline.com The canonical pathway involves the decarboxylation of L-lysine to cadaverine (B124047) by a pyridoxal (B1214274) 5-phosphate-dependent decarboxylase (like DesA), followed by N-hydroxylation of cadaverine by a FAD-dependent amine monooxygenase (like DesB). nih.govasm.org This foundational pathway, leading to the formation of siderophores like desferrioxamine B and E, has been well-established in organisms such as Streptomyces coelicolor and Streptomyces pilosus. tandfonline.comnih.gov

However, recent research has begun to uncover novel and more complex biosynthetic routes. A significant discovery is the interplay between separate NRPS-independent siderophore (NIS) pathways. asm.org For instance, in Streptomyces ambofaciens, the biosynthesis of novel acyl-desferrioxamine derivatives relies on the crosstalk between the desferrioxamine and a schizokinen-like gene cluster. asm.org This interaction suggests a collaborative enzymatic effort to produce the necessary building blocks, including this compound derivatives. asm.org

Furthermore, genome mining has revealed a new locus (desG and desH) in S. coelicolor that is involved in desferrioxamine B production. plos.org It is proposed that DesG de-succinylates N-hydroxy-N-succinylcadaverine (HSC) to regenerate this compound, which is then acetylated by DesH. plos.org This finding points to a revision of the previously accepted pathway, highlighting a more intricate regulatory and enzymatic network controlling the pool of this compound derivatives. plos.org

The discovery of hybrid NRPS/NIS pathways for siderophore synthesis, such as for nocardichelin in Nocardia carnea, also expands our understanding. acs.org In this system, an NIS synthetase is expected to link N-hydroxy-N-succinylcadaverine (HSC) and N-hydroxy-N-tetradec-2-enoylcadaverine (HTC) moieties, indicating that this compound is a precursor in these hybrid pathways as well. acs.org These findings collectively underscore that the biosynthesis of this compound and its derivatives is more varied and interconnected than previously thought, opening avenues for discovering new siderophores and enzymatic functions.

Comprehensive Understanding of Enzyme Promiscuity and Substrate Specificity in Siderophore Assembly

The assembly of complex siderophores from this compound precursors is a process marked by a fascinating interplay of enzyme specificity and promiscuity. Enzymes involved in these pathways must recognize their specific substrates to ensure the correct assembly of the final siderophore, yet a degree of flexibility allows for the generation of diverse structural analogs. nih.govresearchgate.net

Substrate Specificity:

Enzymes exhibit specificity to ensure the correct building blocks are incorporated. The active site of an enzyme has a unique chemical environment created by its amino acid residues, which allows it to bind to a specific substrate like a lock and key. libretexts.orgbritannica.com For example, in the desferrioxamine pathway, the lysine (B10760008) decarboxylase DesA specifically acts on L-lysine, and the subsequent N-hydroxylase DesB acts on cadaverine. nih.govasm.org

Enzyme Promiscuity:

Conversely, enzyme promiscuity, or the ability of an enzyme to catalyze reactions with multiple substrates, is a key driver of siderophore diversity. For instance, the acyltransferase DesC from Streptomyces coelicolor can utilize both acetyl-CoA and succinyl-CoA to acylate this compound, leading to the production of different desferrioxamine congeners. plos.orgresearchgate.netresearchgate.net This relaxed substrate specificity is crucial for generating a family of related siderophores. researchgate.net

Recent studies have further highlighted this phenomenon. In Marinomonas sp. PE14-40, the production of new fimsbactin analogues containing N1-acetyl-N1-hydroxycadaverine is attributed to the promiscuity of the enzymes in the biosynthetic pathway. nih.gov Similarly, the NIS synthetase DesD can incorporate both N-hydroxy-N-succinylcadaverine (HSC) and N-hydroxy-N-acetylcadaverine (HAC) to produce various desferrioxamine forms. acs.org The acyl-CoA promiscuity of VbsA in vicibactin biosynthesis, which can acylate different enantiomers, further illustrates this principle. nih.gov This enzymatic flexibility is not only a source of natural product diversity but also presents opportunities for biosynthetic engineering to create novel siderophore structures. nih.gov

Integration of Multi-Omics Data for Systems-Level Pathway Analysis

To gain a holistic understanding of this compound biosynthesis and its regulation, researchers are increasingly turning to the integration of multi-omics data. biorxiv.orgfrontlinegenomics.com This systems-level approach combines information from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the metabolic pathways and regulatory networks involved. frontiersin.orgnih.gov

By analyzing the genome, researchers can identify the biosynthetic gene clusters (BGCs) responsible for producing the enzymes that synthesize this compound and its derivatives. plos.org Transcriptomics reveals which of these genes are actively being expressed under specific conditions, such as iron limitation, which typically induces siderophore production. nih.gov Proteomics confirms the presence and abundance of the corresponding enzymes, while metabolomics directly measures the intracellular and extracellular concentrations of this compound, its precursors, and the final siderophore products. researchgate.net

The joint analysis of these datasets allows for the prioritization of genes and pathways that are modulated across different omics layers. biorxiv.org For example, a study combining regulatory analysis with co-expression patterns in Streptomyces coelicolor led to the discovery of a novel BGC involved in desferrioxamine B biosynthesis that had been missed by conventional genome mining tools. plos.org This demonstrates the power of integrating different data types to uncover new biological insights.

Development of Novel Chemical Probes and Enzyme Inhibitors Targeting this compound Biosynthesis

Targeting the biosynthetic pathway of this compound offers a promising strategy for developing novel antimicrobial agents and research tools. nih.gov Since siderophore production is often essential for the virulence of pathogenic bacteria, inhibiting this process can curtail their ability to acquire iron and thus limit their growth in a host environment. nih.gov

Chemical Probes:

Chemical probes are valuable tools for studying biological processes in their native cellular environment. mskcc.org In the context of this compound biosynthesis, probes can be designed to mimic substrates or intermediates in the pathway. For example, azido-desferrioxamine siderophores have been generated as functional click-chemistry probes. acs.org Labeled versions of this compound or its precursors could be used to track their incorporation into siderophores, identify interacting proteins, and visualize the localization of these molecules within the cell.

Enzyme Inhibitors:

Developing specific inhibitors for the enzymes in the this compound pathway is a key area of research. mdpi.com The enzymes involved, such as lysine decarboxylase (e.g., DesA) and cadaverine N-hydroxylase (e.g., DesB), represent attractive targets. By inhibiting these enzymes, the production of this compound, and consequently the final siderophore, can be blocked.

The characterization of these enzymes, including their kinetic properties and three-dimensional structures, provides a foundation for the rational design of inhibitors. nih.govplos.org For instance, understanding the active site architecture of SsDesB, a cadaverine N-hydroxylase from Streptomyces sviceus, can guide the development of compounds that bind tightly and specifically to this site, preventing the natural substrate from being processed. nih.gov The discovery of inhibitors for enzymes like salicylate (B1505791) synthase (MbtI) in mycobacterial siderophore biosynthesis demonstrates the feasibility of this approach for other siderophore pathways. mdpi.com

Expanding Synthetic Biology Applications for Tailored this compound Production and Structural Diversification

Synthetic biology offers powerful tools to engineer and manipulate the biosynthetic pathways of this compound, enabling the tailored production of this compound and the creation of novel siderophore structures. nih.gov This field combines principles from engineering and biology to design and construct new biological parts, devices, and systems. google.com

One key application is the metabolic engineering of microorganisms to overproduce this compound or its derivatives. ntnu.no For example, an artificial pathway for the production of 2-hydroxycadaverine from L-lysine has been constructed in E. coli by overexpressing a lysine hydroxylase and a decarboxylase. mdpi.com Similarly, Corynebacterium glutamicum, an industrial workhorse for amino acid production, has been engineered for the de novo production of 3-hydroxycadaverine. ntnu.noresearchgate.net These engineered strains can serve as cellular factories for producing valuable chemical building blocks.

Furthermore, synthetic biology approaches can be used to generate structural diversity in the final siderophore products. By exploiting the promiscuity of enzymes in the pathway, or by introducing enzymes from different organisms with altered specificities, new-to-nature siderophore analogs can be created. nih.gov This "combinatorial biosynthesis" approach involves mixing and matching genes and enzymes from different pathways to generate novel molecular structures.

The development of synthetic pathways and the engineering of regulatory circuits can also lead to improved production titers and yields. nih.gov For instance, modifying the regulatory networks that control the expression of siderophore biosynthetic genes can trigger production under conditions where it would not normally occur. nih.gov These advancements in synthetic biology not only enhance our ability to produce this compound and its derivatives but also open the door to creating a wide range of novel molecules with potentially new and useful properties for applications in medicine, agriculture, and biotechnology. nih.govunistra.fr

Exploration of this compound's Contributions to broader Biological Processes beyond Canonical Roles

While the primary and most well-understood role of this compound is as a precursor for siderophores involved in iron acquisition, emerging evidence suggests that it and the resulting siderophores may have broader biological functions. researchgate.net These molecules are not just simple iron chelators but can also act as signaling molecules and mediators of microbial interactions. mdpi.com

In complex microbial communities, siderophores can influence the growth and behavior of competing organisms. mdpi.com Some bacteria can utilize siderophores produced by other species, a phenomenon known as "siderophore piracy." This can lead to complex ecological dynamics, where the production of a specific siderophore can provide a competitive advantage or foster symbiotic relationships. The diversification of siderophore structures, driven by precursors like this compound, may be a strategy to prevent piracy by other microbes.

Moreover, some siderophores have been shown to possess antimicrobial activity, inhibiting the growth of competing bacteria and fungi. researchgate.net The structural variations in acyl-desferrioxamines, which originate from different N-acylated this compound units, may contribute to this bioactivity. researchgate.net

There is also evidence that siderophores can play a role in processes beyond iron metabolism, such as protecting the cell from oxidative stress and participating in cell signaling. researchgate.net For example, in some Pseudomonas species, pyoverdine siderophores are involved in biofilm formation and virulence. mdpi.com The full extent of these non-canonical roles for this compound-derived siderophores is still an active area of investigation. Future research will likely uncover more intricate ways in which these molecules contribute to the biology and ecology of the organisms that produce them.

Q & A

Basic Research Questions

Q. What enzymatic pathways are involved in N-hydroxycadaverine biosynthesis, and how can researchers validate these pathways in vivo?

  • Methodological Answer : this compound is synthesized via the sequential action of lysine hydroxylases (DesA/DesB) and acyltransferases (DesC). To validate these pathways, researchers can:

  • Perform in vitro enzyme assays using purified DesA/B with L-lysine and cofactors (FAD, NADPH) to detect this compound via LC/MS after Fmoc-Cl derivatization .
  • Use gene knockout studies (e.g., ΔdesA/B mutants) to observe the absence of this compound in metabolomic profiles .
  • Employ heterologous expression in model organisms (e.g., E. coli) to confirm pathway functionality .

Q. Which analytical techniques are most reliable for detecting and quantifying this compound in complex biological matrices?

  • Methodological Answer :

  • Liquid Chromatography-Mass Spectrometry (LC/MS) with Fmoc-Cl derivatization: Detects this compound via characteristic m/z signals (e.g., 563.25 for Fmoc-derivatized product) and resolves diastereomers chromatographically .
  • Tandem MS (MS/MS) : Identifies fragmentation patterns (e.g., loss of N-terminus at 118.1/160.1 Da) to distinguish this compound from biosynthetic intermediates like HSC or HAC .
  • Isotope-labeled internal standards (e.g., ¹⁵N-lysine) improve quantification accuracy in metabolomic workflows .

Advanced Research Questions

Q. How do substrate specificity and catalytic efficiency discrepancies in enzymes like SsDesB impact the interpretation of in vitro versus in vivo this compound production?

  • Methodological Answer :

  • Kinetic Analysis : Measure apparent kcat (0.034 s⁻¹ for putrescine vs. 2.5 mM⁻¹s⁻¹ for cadaverine) and KM (31 μM for cadaverine vs. 1100 μM for putrescine) to quantify substrate preferences .
  • Inhibition Studies : Test for substrate/product inhibition (e.g., this compound at 0–10 mM showed no inhibition in SsDesB assays) to rule out artifactual in vitro effects .
  • Genetic Complementation : Compare this compound levels in ΔdesB mutants versus wild-type strains to correlate enzyme activity with in vivo flux .

Q. What experimental strategies can resolve contradictions in DesC’s dual succinyl/acetyltransferase activities observed in vitro versus genetic knockout studies?

  • Methodological Answer :

  • Substrate Competition Assays : Use equimolar succinyl-CoA and acetyl-CoA to measure DesC’s catalytic efficiency (kcat/KM) for each substrate, revealing a 35-fold preference for succinyl-CoA .
  • Metabolite Tracing : Track labeled acetyl/succinyl groups in HAC/HSC production using ¹³C-CoA derivatives in ΔdesH mutants, which retain residual HAC due to DesC’s minor acetyltransferase activity .
  • Structural Modeling : Compare DesC’s active site with homologs (e.g., PvdA, SidA) to identify residues governing acyl-CoA selectivity .

Q. How should researchers handle stereoisomer detection in this compound derivatives during chromatographic analysis?

  • Methodological Answer :

  • Chiral Derivatization : Use Fmoc-Cl to generate diastereomers separable via reverse-phase LC (e.g., four stereoisomers detected in SsDesB assays) .
  • High-Resolution MS : Confirm exact masses (e.g., m/z 562.2563 for this compound-Fmoc) to distinguish isomers with identical retention times .
  • Enzymatic Resolution : Co-incubate with stereospecific amidases (e.g., DesG) to hydrolyze specific isomers and simplify chromatograms .

Q. What genetic engineering approaches can optimize this compound flux in desferrioxamine-overproducing strains?

  • Methodological Answer :

  • Gene Fusion : Link DesG (amidase) and DesH (acetyltransferase) to exploit local this compound concentrations, favoring HAC over HAC production .
  • Promoter Engineering : Overexpress desABCD under strong, inducible promoters (e.g., PtipA) to boost precursor supply .
  • CRISPR Interference : Knock down competing pathways (e.g., putrescine biosynthesis) to redirect metabolic flux toward this compound .

Data Analysis & Interpretation

Q. How can researchers address conflicting kinetic data between oxygen consumption assays and NADPH oxidation rates for N-hydroxylases like SsDesB?

  • Methodological Answer :

  • Multi-Method Validation : Cross-validate kcat values using oxygen electrodes, NADPH depletion assays, and LC/MS product quantification to identify technical artifacts (e.g., non-enzymatic NADPH oxidation) .
  • Pre-Steady-State Kinetics : Resolve transient phases of enzyme activity to isolate rate-limiting steps (e.g., FAD reduction vs. substrate binding) .

Experimental Design Considerations

Q. What controls are essential when testing this compound’s role in microbial iron starvation responses?

  • Methodological Answer :

  • Negative Controls : Use ΔdesA/B mutants or iron-replete media to confirm this compound’s specificity in siderophore-mediated iron acquisition .
  • Chemical Complementation : Add exogenous this compound (1–10 mM) to ΔdesA/B cultures to rescue DFOB production .
  • Metal Chelation Assays : Measure Fe³⁺ binding to DFOB via UV-vis spectroscopy (λ = 450 nm) to quantify functional siderophore output .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.